molecular formula C17H24N2O5S B5415720 5-{4-[(2,5-DIMETHYLPHENYL)SULFONYL]PIPERAZINO}-5-OXOPENTANOIC ACID

5-{4-[(2,5-DIMETHYLPHENYL)SULFONYL]PIPERAZINO}-5-OXOPENTANOIC ACID

Cat. No.: B5415720
M. Wt: 368.4 g/mol
InChI Key: YDTKNLPTRVNMLV-UHFFFAOYSA-N
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Description

5-{4-[(2,5-DIMETHYLPHENYL)SULFONYL]PIPERAZINO}-5-OXOPENTANOIC ACID is a complex organic compound known for its unique chemical structure and properties This compound is primarily used in scientific research, particularly in the fields of chemistry and biology

Properties

IUPAC Name

5-[4-(2,5-dimethylphenyl)sulfonylpiperazin-1-yl]-5-oxopentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O5S/c1-13-6-7-14(2)15(12-13)25(23,24)19-10-8-18(9-11-19)16(20)4-3-5-17(21)22/h6-7,12H,3-5,8-11H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDTKNLPTRVNMLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCN(CC2)C(=O)CCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{4-[(2,5-DIMETHYLPHENYL)SULFONYL]PIPERAZINO}-5-OXOPENTANOIC ACID typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring is synthesized through a cyclization reaction involving appropriate diamines and dihaloalkanes under basic conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation reactions using sulfonyl chlorides and a base such as pyridine.

    Attachment of the Pentanoic Acid Moiety: The final step involves the coupling of the piperazine-sulfonyl intermediate with a pentanoic acid derivative using coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-{4-[(2,5-DIMETHYLPHENYL)SULFONYL]PIPERAZINO}-5-OXOPENTANOIC ACID undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the piperazine ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

5-{4-[(2,5-DIMETHYLPHENYL)SULFONYL]PIPERAZINO}-5-OXOPENTANOIC ACID has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-{4-[(2,5-DIMETHYLPHENYL)SULFONYL]PIPERAZINO}-5-OXOPENTANOIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of their activity. The piperazine ring may also contribute to binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    5-amino-2-{[(2,4-dimethylphenyl)sulfonyl]amino}-5-oxopentanoic acid: Shares a similar sulfonyl and pentanoic acid structure but differs in the amino group.

    5’-ACETYL-4-{[(2,4-DIMETHYLPHENYL)SULFONYL]AMINO}-2,2’-BITHIOPHENE-5-CARBOXYLIC ACID: Contains a sulfonyl group and a carboxylic acid but has a different core structure.

Uniqueness

5-{4-[(2,5-DIMETHYLPHENYL)SULFONYL]PIPERAZINO}-5-OXOPENTANOIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications and applications in various fields of research.

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